N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide
Description
N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, a pyrrolidine ring, and an ethoxycyclobutyl group, contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-2-25-14-10-13(11-14)5-7-20-18(24)16-4-3-8-23(16)17-15-6-9-26-19(15)22-12-21-17/h6,9,12-14,16H,2-5,7-8,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLREFTKHWXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CCNC(=O)C2CCCN2C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials
Pyrrolidine Introduction: The thieno[2,3-d]pyrimidine intermediate is then reacted with a suitable pyrrolidine derivative under basic conditions to introduce the pyrrolidine ring.
Ethoxycyclobutyl Group Addition: Finally, the ethoxycyclobutyl group is introduced through a nucleophilic substitution reaction, typically using an ethoxycyclobutyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ethoxycyclobutyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar thieno[2,3-d]pyrimidine cores, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives.
Pyrrolidine Derivatives: Compounds containing pyrrolidine rings, such as pyrrolidine-2-carboxamide derivatives.
Uniqueness
N-[2-(3-ethoxycyclobutyl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
